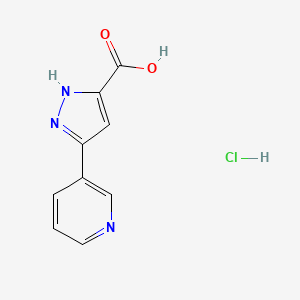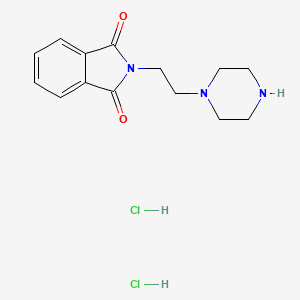
2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions and involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired product . Another approach involves the use of microwave-assisted synthesis, which can significantly enhance the efficiency of the reaction .
Chemical Reactions Analysis
2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include sulfonium salts, metal catalysts, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazine derivatives, while oxidation reactions can yield various oxidized products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial agents, antipsychotics, antidepressants, and pain moderators . In biology, it is used in the study of neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(2-piperazin-1-ylethyl)-1H-isoindole-1,3(2H)-dione dihydrochloride is unique compared to other similar compounds due to its specific structure and the presence of the piperazine moiety. Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications
Properties
IUPAC Name |
2-(2-piperazin-1-ylethyl)isoindole-1,3-dione;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISBVHXAZYPOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
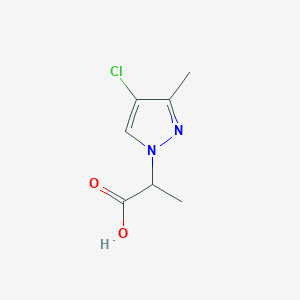
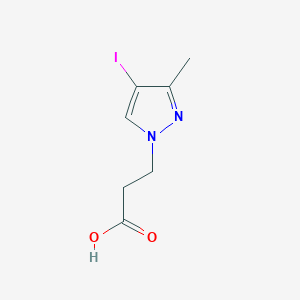
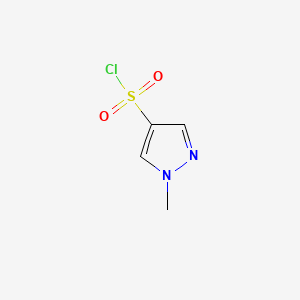
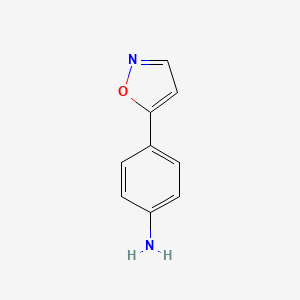


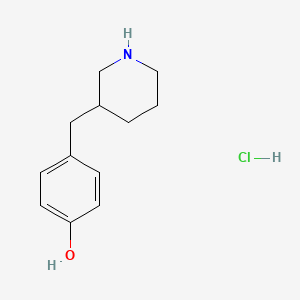
![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)
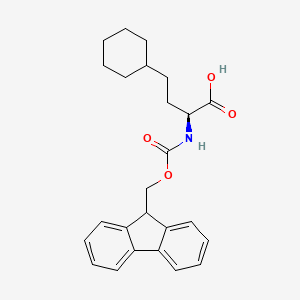
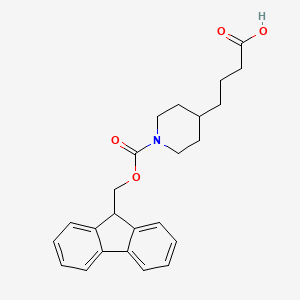
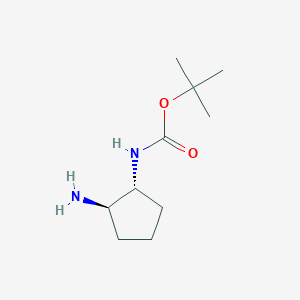
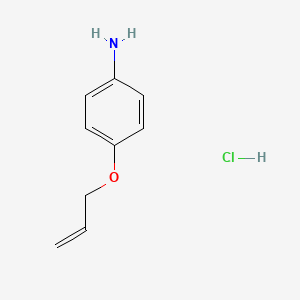
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
